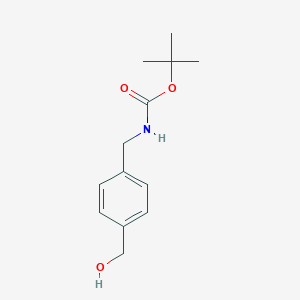

tert-Butyl 4-(Hydroxymethyl)benzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEPOWVQABAWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383437 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123986-64-1 | |

| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithium Aluminum Hydride (LiAlH4)-Mediated Reduction

LiAlH4 in anhydrous tetrahydrofuran (THF) achieves high yields under controlled conditions. A representative procedure involves:

-

Dissolving methyl 4-(N-Boc-aminomethyl)benzoate (50 g, 0.188 mol) in THF (300 mL).

-

Dropwise addition to a LiAlH4 suspension (8.6 g, 0.226 mol) in THF (700 mL) at −40°C.

-

Stirring for 6 hours, followed by quenching with 10% NaOH (40 mL) to yield 41 g (91%) of product.

Critical Parameters :

-

Temperature control (−40°C to 0°C) minimizes side reactions.

-

Quenching with NaOH ensures safe decomposition of excess LiAlH4.

Diisobutylaluminum Hydride (DIBAL-H) Optimization

DIBAL-H offers milder conditions for sensitive substrates. In one protocol:

-

DIBAL-H (25.7 mL, 0.93 M in hexane) is added to methyl 4-(N-Boc-aminomethyl)benzoate (2.54 g) in THF at −78°C.

-

After 2 hours, quenching with saturated NH4Cl (10 mL) and purification via silica gel chromatography yields 1.22 g of product.

Advantages :

-

Superior selectivity for ester reduction over competing functional groups.

-

Reduced risk of over-reduction compared to LiAlH4.

Oxidation of 4-(Hydroxymethyl)benzylamine Derivatives

Oxidation of primary alcohols to aldehydes, followed by reductive amination or protection, is a key step in modular syntheses.

Manganese(IV) Oxide (MnO2) Oxidation

MnO2 in chloroform or dichloromethane (DCM) efficiently oxidizes this compound to the aldehyde intermediate:

-

Procedure : MnO2 (9.6 g) is added to a solution of this compound (21.2 mmol) in chloroform (60 mL).

-

Stirring at 20°C for 16 hours, followed by celite filtration and solvent evaporation, yields 87% of (4-formylbenzyl)-carbamic acid tert-butyl ester.

Data Comparison :

| Solvent | MnO2 Equiv | Time (h) | Yield |

|---|---|---|---|

| Chloroform | 4.5 | 16 | 87% |

| DCM | 7.8 | 16 | 80% |

Pyridinium Chlorochromate (PCC) Oxidation

PCC in DCM with sodium acetate achieves moderate yields under aerobic conditions:

-

PCC (4.07 g, 18.2 mmol) and NaOAc (0.26 g) are added to this compound (4.5 g) in DCM (45 mL).

-

Stirring at 25°C for 1 hour, followed by ethyl acetate extraction, yields 70% of the aldehyde.

Limitations :

-

Chromium byproducts complicate purification.

-

Lower yields compared to MnO2.

Protection/Deprotection Strategies

Boc Protection of 4-(Aminomethyl)benzyl Alcohol

Boc anhydride (Boc2O) in dichloromethane protects the amine moiety:

-

Boc2O (21.2 mmol) is added to (4-aminomethyl-phenyl)-methanol (21.2 mmol) in DCM (100 mL).

-

After 48 hours, washing with citric acid (10%) and brine yields 99% of this compound.

Optimization Insight :

-

Prolonged reaction times (48 hours vs. 24 hours) prevent incomplete protection.

Deprotection for Downstream Functionalization

Hydrogen chloride (HCl) in dioxane removes Boc groups efficiently:

-

HCl/dioxane (4 M) is added to this compound derivatives.

-

Stirring at 20°C for 12 hours, followed by NaOH neutralization, yields 83–93% of deprotected amines.

Comparative Analysis of Methodologies

Table 1. Yield Optimization Across Methods

| Method | Reagent | Solvent | Yield |

|---|---|---|---|

| Ester Reduction | LiAlH4 | THF | 91% |

| Alcohol Oxidation | MnO2 | Chloroform | 87% |

| Boc Protection | Boc2O | DCM | 99% |

| Reductive Amination | NaB(OAc)3H | DCM | 59% |

Key Observations :

-

LiAlH4 reduction and MnO2 oxidation are optimal for large-scale synthesis.

-

Boc protection achieves near-quantitative yields but requires rigorous anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(Hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.

Major Products

Oxidation: 4-(Carboxymethyl)benzylcarbamate

Reduction: 4-(Aminomethyl)benzylcarbamate

Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

-

Protecting Group for Amines :

- The primary application of tert-Butyl 4-(Hydroxymethyl)benzylcarbamate is as a protecting group for amines during multi-step syntheses. This protection is crucial in preventing unwanted reactions at the amine site while allowing other functional groups to undergo transformations.

-

Facilitating Reactions :

- It aids in reactions involving nucleophiles and electrophiles by stabilizing the amine functionality. The compound can be easily deprotected under mild acidic conditions, regenerating the free amine for subsequent reactions.

Biological Applications

-

Drug Design :

- Computational docking studies have been employed to explore how structural modifications of this compound can enhance its binding affinity to specific biological targets. This insight is vital for drug discovery processes aimed at developing new therapeutics.

-

Interaction Studies :

- Research has indicated that this compound can interact with various proteins and enzymes, leading to potential applications in designing inhibitors or modulators that could be used in treating diseases.

Case Study 1: Use in Synthesis of Bioactive Compounds

A study demonstrated the effectiveness of this compound as a protecting group in synthesizing bioactive compounds. The research highlighted its role in facilitating the formation of complex molecules with multiple functional groups while maintaining high yields and selectivity.

Case Study 2: Interaction with Biological Targets

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The study utilized computational modeling to predict binding affinities and suggested modifications that could enhance efficacy, providing a pathway for developing new drugs targeting metabolic disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(Hydroxymethyl)benzylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways .

Comparison with Similar Compounds

tert-Butyl 4-formylbenzylcarbamate (CAS: 156866-52-3)

- Key Difference : The hydroxymethyl group is replaced by a formyl (-CHO) group.

- Reactivity : The formyl group enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), making it valuable in bioconjugation and cross-coupling reactions.

- Applications : Preferred in synthesizing imine-linked prodrugs or metal-organic frameworks, unlike the hydroxymethyl derivative, which is more suited for esterification or etherification .

tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS: 187283-17-6)

- Key Difference : Hydroxymethyl substituted with bromomethyl (-CH2Br).

- Reactivity : Bromine acts as a leaving group, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings or alkylations).

- Applications : Used to introduce alkyl or aryl groups in medicinal chemistry intermediates, contrasting with the hydroxymethyl variant’s role in oxidation or protection strategies .

tert-Butyl 4-ethynylbenzylcarbamate (CAS: 680190-96-9)

- Key Difference : Ethynyl (-C≡CH) group replaces hydroxymethyl.

- Reactivity : The alkyne enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

- Applications : Critical in bioconjugation and polymer chemistry, whereas the hydroxymethyl derivative is utilized for hydrogen-bonding interactions in crystallization .

Heterocyclic and Boronate Derivatives

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS: 1035235-26-7)

tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS: 494769-44-7)

- Key Difference : Benzyl ring replaced by a thiazole heterocycle.

- Reactivity : Thiazole’s aromaticity and nitrogen atom enhance metal coordination and π-stacking.

- Applications : Relevant in kinase inhibitor design, contrasting with the benzylcarbamate’s use in peptide mimetics .

Biological Activity

Tert-Butyl 4-(Hydroxymethyl)benzylcarbamate is a carbamate derivative notable for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profiles. This article reviews the compound's interactions with biological systems, including enzyme inhibition, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 235.30 g/mol. Its structure includes a tert-butyl group, a hydroxymethyl group, and a benzyl moiety, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition :

- Cytotoxicity :

- Anti-inflammatory Properties :

The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the hydroxymethyl group, enhancing its affinity for target proteins or enzymes. This structural feature may facilitate interactions with active sites on enzymes like CYP2C19, leading to inhibition of their metabolic functions.

Comparative Biological Activity

A comparison with related compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | C14H21NO2 | Inhibitor of CYP enzymes | Contains benzyl and hydroxyethyl groups |

| This compound | C13H19NO3 | Moderate cytotoxicity | Hydroxymethyl group enhances binding |

| Tert-butyl 3-(2-hydroxyethyl)benzylcarbamate | C14H21NO2 | Similar metabolic interactions | Different position of hydroxethyl group |

Case Studies

Recent studies have demonstrated the compound's potential in various applications:

- Drug Development : A study evaluated the compound's effectiveness as a small molecular inhibitor targeting PD-L1, a protein involved in immune regulation. The compound showed promising results in disrupting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

- Pharmacological Evaluation : In vitro assays revealed that this compound can enhance T-cell activation by inhibiting PD-L1, indicating its potential as an immunotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.